
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is a complex compound that features copper as the central metal ion coordinated with 2-diphenylphosphanylethyl(diphenyl)phosphane and diacetate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate typically involves the reaction of copper salts with 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of acetic acid. One common method includes dissolving copper(II) acetate in a suitable solvent, such as ethanol, and then adding 2-diphenylphosphanylethyl(diphenyl)phosphane under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
化学反応の分析
Types of Reactions
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states, which may alter the coordination environment and reactivity of the complex.
Reduction: Reduction reactions can revert the copper center to lower oxidation states, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, including inert atmospheres and specific temperature ranges, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of new complexes with different ligands .
科学的研究の応用
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate has several scientific research applications:
作用機序
The mechanism by which copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate exerts its effects involves the coordination of the copper center with various ligands, facilitating electron transfer and catalytic processes. The molecular targets include substrates in catalytic reactions, where the compound acts as a mediator to enhance reaction rates and selectivity. Pathways involved may include redox cycles and ligand exchange processes .
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar bidentate ligand used in coordination chemistry to prepare metal complexes.
Copper(I) halide complexes: These complexes also feature copper coordinated with phosphine ligands and exhibit similar catalytic properties.
Uniqueness
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is unique due to its specific ligand arrangement, which provides distinct electronic and steric properties. This uniqueness enhances its performance in catalytic applications and its potential in scientific research compared to other similar compounds.
特性
分子式 |
C30H30CuO4P2 |
|---|---|
分子量 |
580.0 g/mol |
IUPAC名 |
copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate |
InChI |
InChI=1S/C26H24P2.2C2H4O2.Cu/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*1-2(3)4;/h1-20H,21-22H2;2*1H3,(H,3,4);/q;;;+2/p-2 |
InChIキー |
RPIBQESUBINVPB-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



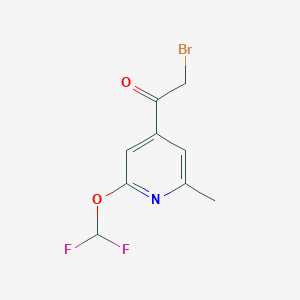
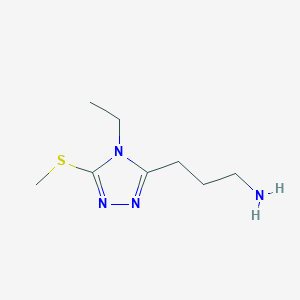
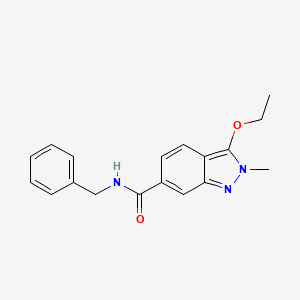
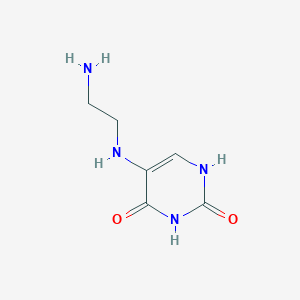

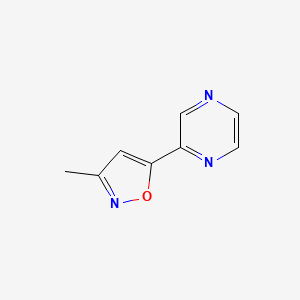
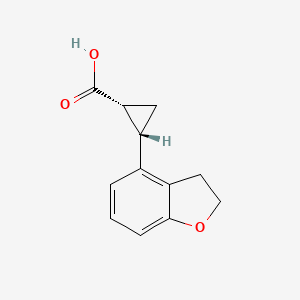
![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
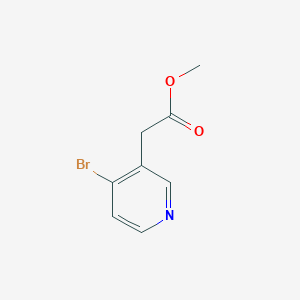
![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)



